Product packaging for 2,4-Dimethylbenzo[H]quinolin-10-OL(Cat. No.:CAS No. 1350296-64-8)

2,4-Dimethylbenzo[H]quinolin-10-OL

Cat. No.: B2662729
CAS No.: 1350296-64-8
M. Wt: 223.275
InChI Key: LKUMJHGHUVCDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview 2,4-Dimethylbenzo[H]quinolin-10-OL (CAS Number: 1350296-64-8) is a quinoline derivative supplied for laboratory research use . This compound is recognized as a bioactive molecule identified in phytochemical studies of plant extracts . It is part of the broader class of benzo[h]quinoline compounds, which are aza-polycyclic aromatic hydrocarbons known for their rigid, planar structure and significance in medicinal and materials chemistry research . Research Significance The benzo[h]quinoline scaffold is a key structural motif in numerous organic compounds, both naturally occurring and synthetic . This class of compounds is of great interest in pharmaceutical research due to its diverse biological activities . The specific substitution pattern of this compound is of interest for probing structure-activity relationships (SAR) within this chemical class, as the methyl and hydroxyl groups can influence the molecule's properties and interactions . Research into related quinoline compounds has explored their potential as antibacterial, antifungal, anticancer, and anti-Alzheimer's agents, among other pharmacological activities . Handling and Safety This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human or veterinary use . Researchers should handle this material with appropriate precautions and refer to the safety data sheet for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B2662729 2,4-Dimethylbenzo[H]quinolin-10-OL CAS No. 1350296-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1H-benzo[h]quinolin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-9-8-10(2)16-15-12(9)7-6-11-4-3-5-13(17)14(11)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQADDWGBNXBKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC(=O)C3=C2N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dimethylbenzo H Quinolin 10 Ol and Its Analogues

Classical and Contemporary Approaches to Benzo[H]quinoline (B1196314) Ring Systems

The foundational step in synthesizing the target compound and its derivatives is the construction of the tetracyclic benzo[h]quinoline ring system. Over the years, several powerful methods have been developed and refined for this purpose.

The Friedländer synthesis is a cornerstone in quinoline (B57606) chemistry, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This acid- or base-catalyzed condensation reaction proceeds through an initial aldol (B89426) addition followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgwikipedia.org

Two primary mechanisms have been proposed. The first involves an initial aldol-type reaction between the reactants, followed by cyclization and dehydration. wikipedia.org The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol condensation to yield the final quinoline product. wikipedia.org Catalysts for this reaction are varied and include acids like trifluoroacetic acid and p-toluenesulfonic acid, as well as Lewis acids and iodine. wikipedia.orgorganic-chemistry.org

Variations of the Friedländer synthesis, such as the Combes, Doebner-von Miller, and Pfitzinger reactions, offer alternative routes to quinoline derivatives, each with its own specific substrates and reaction conditions. wikipedia.orgwikipedia.orgiipseries.org For instance, the Combes synthesis utilizes the condensation of anilines with β-diketones. wikipedia.org The Pfitzinger reaction, on the other hand, employs isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.org

Reaction Reactants Key Features
Friedländer Synthesis2-aminobenzaldehyde/ketone + α-methylene carbonyl compoundAcid or base catalyzed; versatile for substituted quinolines. wikipedia.orgorganic-chemistry.org
Combes SynthesisAniline + β-diketoneTypically acid-catalyzed; yields 2,4-substituted quinolines. wikipedia.org
Pfitzinger ReactionIsatin + Carbonyl compoundProduces quinoline-4-carboxylic acids. iipseries.org

Directly introducing a hydroxyl group at the C10 position of the benzo[h]quinoline core can be achieved through C-H activation strategies, notably the Sanford reaction. A modified and highly optimized version of this reaction has been developed for the oxidative acetoxylation of various benzo[h]quinoline analogues. acs.orgnih.gov This method employs a palladium(II) acetate (B1210297) catalyst in the presence of an oxidant, such as phenyliodine(III) diacetate (PhI(OAc)2), in acetonitrile (B52724) at elevated temperatures. nih.govacs.org

The resulting 10-acetoxybenzo[h]quinoline can then be hydrolyzed to afford the desired 10-hydroxybenzo[h]quinoline (B48255). nih.gov This two-step sequence has proven effective for a range of sterically and electronically diverse benzo[h]quinoline substrates, providing yields of the final phenol (B47542) in the range of 27-59%. acs.orgnih.gov This methodology is particularly significant as it overcomes the limitations of previously reported procedures which were often ineffective for such transformations. nih.gov

Parameter Condition
CatalystPd(OAc)2 nih.gov
OxidantPhI(OAc)2 nih.gov
SolventAcetonitrile (MeCN) nih.gov
Temperature150 °C nih.gov
Time16 hours nih.gov

To enhance synthetic efficiency and atom economy, multicomponent reactions (MCRs) and cascade (or tandem) reactions have emerged as powerful tools for the construction of complex molecular architectures like substituted benzo[h]quinolines from simple precursors in a single operation. nih.govrsc.org

One notable example is a metal-free, three-component reaction for the synthesis of 2-substituted quinolines and benzo[f]quinolines. This method utilizes an aromatic amine, an aldehyde, and a tertiary amine, which serves as the vinyl source, to selectively form a new pyridine (B92270) ring via a [4+2] condensation. nih.govacs.org Another innovative approach involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without the need for any additives or catalysts. organic-chemistry.org

Cascade reactions that involve a sequence of intramolecular events have also been successfully applied. For instance, a base-catalyzed 1,4-addition/intramolecular annulation cascade of benzonitriles and diynones has been developed for the one-pot synthesis of functionalized benzo[h]quinolines. nih.gov Similarly, iron-catalyzed cascade reactions of 2-amino-aryl alcohols with β-ketoesters lead to the formation of 3-quinolinecarboxylic esters through a tandem benzylation-cyclization process. acs.org

Targeted Synthesis of 2,4-Dimethylbenzo[H]quinolin-10-OL and Specific Hydroxybenzoquinoline Derivatives

The synthesis of the specific molecule this compound can be envisaged through a two-step process. The first step involves the synthesis of the precursor, 2,4-dimethylbenzo[h]quinoline (B1597259). This can be accomplished via established methods such as the Combes quinoline synthesis, by reacting 1-naphthylamine (B1663977) with acetylacetone.

The second and more challenging step is the introduction of the hydroxyl group at the C10 position. Based on the successful synthesis of other 10-hydroxybenzo[h]quinoline analogues, a promising route involves the oxidation of 2,4-dimethylbenzo[h]quinoline. acs.org A documented procedure for a related transformation involves the oxidation of 2,4-dimethylbenzo[h]quinoline using selenium dioxide (SeO2) in refluxing 1,4-dioxane. acs.org However, the primary products of this specific reaction were not the 10-hydroxy derivative. A more targeted approach would be the application of the modified Sanford reaction conditions (Pd(OAc)2, PhI(OAc)2) to introduce an acetoxy group at the 10-position, followed by hydrolysis to yield this compound. nih.gov

The synthesis of other hydroxybenzoquinoline derivatives often follows similar strategic principles. For example, 4-hydroxybenzo[h]quinolin-2(1H)-one has been synthesized by the cyclization of 3-(naphthalen-1-ylamino)-3-oxopropanoic acid or N,N'-di(naphthalen-1-yl)malonamide in polyphosphoric acid. researchgate.net

Strategies for Functionalization and Derivatization

Once the core benzo[h]quinoline system is in place, further functionalization can be carried out to introduce a variety of substituents, thereby modulating the compound's properties.

A significant derivatization strategy involves the introduction of 2-cyanoacrylic acid moieties, which are valuable in the context of dye-sensitized solar cells. nih.gov Benzo[h]quinolin-10-ol derivatives bearing one or two 2-cyanoacrylic acid units have been synthesized through a Knoevenagel condensation. nih.gov This reaction involves treating a formyl-substituted 10-hydroxybenzo[h]quinoline with cyanoacetic acid in the presence of piperidine (B6355638) as a base. nih.gov

The synthesis of the necessary aldehyde precursors is a key step. These precursors can be prepared through established formylation procedures. nih.gov The subsequent condensation reaction is typically carried out in a mixture of acetonitrile and chloroform (B151607) at elevated temperatures. nih.gov This method allows for the direct attachment of the cyanoacrylic acid group to the benzo[h]quinoline scaffold, providing a route to functional dyes.

Reactants Reagents Conditions Product
Formyl-10-hydroxybenzo[h]quinoline, Cyanoacetic acidPiperidine, MeCN/CHCl390 °C, 24 h10-Hydroxybenzo[h]quinoline cyanoacrylic acid derivative nih.gov

Oxidative Acetoxylation and Subsequent Hydrolysis

A primary method for the introduction of a hydroxyl group at the C-10 position of the benzo[h]quinoline core involves a two-step sequence: a C-H activation/oxidation to install an acetoxy group, followed by hydrolysis. A highly optimized methodology, based on a modified Sanford reaction, has been developed for the oxidative acetoxylation of various benzo[h]quinoline analogues. acs.orgnih.gov This approach is particularly effective for sterically and electronically demanding substrates where previously established procedures were unsuccessful. acs.orgnih.gov

The reaction directly installs an acetoxy (-OAc) group at the C-10 position through a palladium-catalyzed C-H functionalization. acs.org The subsequent hydrolysis of the acetate ester yields the desired 10-hydroxybenzo[h]quinoline derivative. acs.org This two-step process provides a reliable route to the target phenol from the corresponding benzo[h]quinoline precursor.

Table 1: Optimized Conditions for Oxidative Acetoxylation of Benzo[h]quinolines acs.orgnih.gov

ParameterCondition
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Oxidant (Diacetoxyiodo)benzene (PhI(OAc)₂)
Solvent Acetonitrile (MeCN)
Temperature 150 °C
Time 16 hours
Yield 27–59% (for various analogues)

This synthetic strategy is compatible with a range of functional groups, including esters and aldehydes, making it a versatile tool for preparing a library of 10-hydroxybenzo[h]quinoline analogues for further studies. acs.orgnih.gov

Diversification via Nucleophilic Substitutions and Subsequent Transformations

Further functionalization of the benzo[h]quinoline scaffold can be achieved through nucleophilic aromatic substitution (SNAr) reactions. This strategy typically requires the pre-installation of a good leaving group on the aromatic ring, which can then be displaced by a variety of nucleophiles. nih.gov

For benzo[h]quinoline systems, a sulfoxide (B87167) group can be introduced and subsequently serve as an effective leaving group, likely proceeding through an addition-elimination mechanism. nih.gov For instance, selective oxidation of a thioether on the benzo[h]quinoline ring can generate the corresponding sulfoxide. This sulfoxide is then susceptible to displacement by both sulfur- and nitrogen-based nucleophiles, allowing for the introduction of new substituents. nih.gov

While direct nucleophilic substitution on an unsubstituted aromatic ring is difficult, the presence of activating groups or a suitable leaving group facilitates these transformations. youtube.com The general principle involves the attack of a nucleophile on an electron-deficient carbon atom of the ring, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. youtube.com In the context of benzo[h]quinolines, introducing a halogen or a sulfoxide at a key position would be a viable strategy to enable diversification via SNAr reactions.

Table 2: General Scheme for Diversification via Nucleophilic Substitution

StepDescriptionReactants/ReagentsProduct
1 Introduction of Leaving Group (LG) Benzo[h]quinoline derivativeLG-Substituted Benzo[h]quinoline
2 Nucleophilic Substitution (SNAr) LG-Substituted Benzo[h]quinoline, Nucleophile (e.g., R-SH, R₂NH)Functionalized Benzo[h]quinoline

This approach allows for the late-stage modification of the benzo[h]quinoline core, providing access to a wide array of derivatives with varied electronic and steric properties.

Preparation of Aza-Crown Ethers with Benzo[H]quinoline Sidearms

The benzo[h]quinoline scaffold can be incorporated as a signaling unit into larger supramolecular structures like aza-crown ethers. These hybrid molecules are of interest as potential chemosensors. researchgate.net The synthesis typically involves covalently attaching the benzo[h]quinoline moiety to the nitrogen atoms of a pre-formed diaza-crown ether macrocycle. researchgate.netnih.gov

A common and effective method for this conjugation is reductive amination. researchgate.net This process involves the reaction of a benzo[h]quinoline derivative bearing a carboxaldehyde group with the secondary amine groups of a diaza-crown ether, such as diaza-18-crown-6. The initial imine or iminium ion intermediate is then reduced in situ to form a stable carbon-nitrogen bond. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is an effective reducing agent for this transformation. researchgate.net

The required aldehyde precursor, such as a hypothetical 2,4-dimethyl-10-hydroxybenzo[h]quinoline-carbaldehyde, could be prepared using established formylation methods like the Vilsmeier-Haack or Duff reactions on the corresponding phenol. mdpi.com

Table 3: Synthetic Strategy for Aza-Crown Ethers with Benzo[h]quinoline Sidearms researchgate.net

StepReactionKey ReagentsIntermediate/Product
1 Formylation Benzo[h]quinolin-10-ol, Vilsmeier or Duff reagentsBenzo[h]quinoline carboxaldehyde
2 Reductive Amination Benzo[h]quinoline carboxaldehyde, Diaza-crown ether, NaBH(OAc)₃Aza-crown ether with Benzo[h]quinoline sidearms

This modular approach allows for the synthesis of complex macrocyclic architectures containing the specific 2,4-dimethyl-10-hydroxybenzo[h]quinoline unit.

Development of Sustainable and Green Chemistry Approaches in Benzo[H]quinoline Synthesis

Traditional methods for synthesizing the core quinoline and benzoquinoline structures often rely on harsh conditions, such as high temperatures and the use of hazardous reagents and solvents, which generate significant chemical waste. researchgate.netrsc.org Consequently, there is a substantial and growing effort to develop more sustainable and environmentally benign "green" synthetic protocols. tandfonline.comtandfonline.comzenodo.org

Key green chemistry strategies applied to quinoline synthesis include:

Use of Green Solvents: Replacing conventional organic solvents with water or ionic liquids. organic-chemistry.orgresearchgate.net Water is an ideal green solvent, and catalyst-free Friedländer reactions for quinoline synthesis have been successfully conducted in water at moderate temperatures. organic-chemistry.org

Catalyst Innovation: Developing recyclable and more efficient catalysts. Nanocatalysts, such as magnetic core-shell nanocatalysts, have been employed for solvent-free Friedländer syntheses, allowing for high yields and easy catalyst recovery. nih.govacs.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. tandfonline.comtandfonline.com

Atom Economy: Designing one-pot, multi-component reactions where multiple bonds are formed in a single operation, reducing waste and improving efficiency. researchgate.netnih.govresearchgate.net

Electrosynthesis: An emerging sustainable strategy involves using electric current to drive reactions, such as an electrochemically assisted Friedländer reaction, which avoids the need for chemical reagents and operates under mild conditions. rsc.org

These green approaches are directly applicable to the synthesis of this compound and its precursors, offering pathways that are not only more environmentally friendly but often also more efficient and economical. researchgate.netacs.org

Table 4: Comparison of Traditional vs. Green Synthesis Approaches for Quinolines

FeatureTraditional Methods (e.g., Classical Friedländer, Skraup)Green Approaches
Solvents Often hazardous organic solventsWater, ionic liquids, or solvent-free
Catalysts Strong acids/bases, often stoichiometricRecyclable nanocatalysts, organocatalysts, enzymes
Conditions High temperatures, long reaction timesMild temperatures, microwave/ultrasound irradiation, electrosynthesis
Waste Significant byproduct and solvent wasteMinimized waste, improved atom economy
Efficiency Can be low, with difficult workupsOften higher yields, simpler procedures

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethylbenzo H Quinolin 10 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,4-Dimethylbenzo[h]quinolin-10-OL derivatives, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR spectra of quinoline (B57606) derivatives exhibit characteristic chemical shifts that are influenced by the electronic effects of substituents and the inherent aromaticity of the heterocyclic ring system. uncw.edutsijournals.com For instance, in a study of various quinoline derivatives, the aromatic protons typically resonate in the downfield region, a consequence of the deshielding effect of the ring current. uncw.edu The concentration of the sample can also influence the chemical shifts, suggesting intermolecular interactions such as π-π stacking. uncw.edu

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization state and the nature of attached functional groups. ipb.pt In quinoline derivatives, carbons adjacent to the nitrogen atom or other heteroatoms experience distinct shifts. tsijournals.com For example, in a series of 2-substituted quinolin-4(1H)-ones, the carbonyl carbon (C-4) consistently appears at a significantly downfield position, often around δ 177 ppm, due to the strong deshielding effect of the oxygen atom. rsc.org The carbons of the quinoline ring system display a range of chemical shifts reflecting the complex interplay of electronic factors. ipb.ptrsc.org

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for a related 2-phenylquinolin-4(1H)-one, illustrating the typical ranges for such compounds.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH11.72 (s)-
CH (aromatic)8.10 (dd, J = 8.1, 1.1 Hz)149.98
CH (aromatic)7.83 (dd, J = 6.6, 2.9 Hz, 2H)140.50
CH (aromatic)7.77 (d, J = 8.3 Hz)134.21
CH (aromatic)7.70 – 7.64 (m)131.80
CH (aromatic)7.63 – 7.55 (m, 3H)130.44
CH (aromatic)7.34 (t, J = 7.2 Hz)128.99
CH (aromatic)6.34 (s)127.41
C (aromatic)-124.86
C (aromatic)-124.71
C (aromatic)-123.24
C (aromatic)-118.71
C (aromatic)-107.32
C=O-176.92

Data for 2-phenylquinolin-4(1H)-one in DMSO-d₆. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

Electron ionization (EI) is a common technique used in mass spectrometry. nist.gov For aromatic compounds like quinoline derivatives, the molecular ion peak (M⁺) is typically strong and readily identifiable due to the stability of the aromatic system. libretexts.org The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of small, stable molecules like hydrogen cyanide (HCN). mcmaster.cachempap.org The presence of substituents on the quinoline ring will influence the fragmentation, often leading to characteristic losses. For example, a methoxy-substituted quinoline may show a loss of a methyl radical followed by the expulsion of carbon monoxide. mcmaster.ca

The table below shows the calculated and found high-resolution mass data for several halogenated 2-phenylquinolin-4(1H)-one derivatives, demonstrating the accuracy of the technique.

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
2-(4-Fluorophenyl)quinolin-4(1H)-oneC₁₅H₁₁FNO240.0819240.0821
2-(4-Chlorophenyl)quinolin-4(1H)-oneC₁₅H₁₁ClNO256.0524256.0523
2-(4-Bromophenyl)quinolin-4(1H)-oneC₁₅H₁₁BrNO300.0019300.0020

Data obtained via ESI-HRMS. rsc.org

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of a this compound derivative would be expected to show a number of characteristic absorption bands.

The presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹, resulting from O-H stretching vibrations. msu.edu The broadness of this peak is often indicative of hydrogen bonding. msu.edu The C=C and C=N stretching vibrations of the aromatic quinoline ring system would appear in the 1450-1650 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic rings and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. msu.edu The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the specific molecule. msu.edu

The following table lists some of the expected IR absorption frequencies for this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200 - 3600 (broad)
Aromatic C-HC-H stretch3000 - 3100
Methyl C-HC-H stretch2850 - 3000
Aromatic C=CC=C stretch1450 - 1600
Quinoline C=NC=N stretch1600 - 1650
C-OC-O stretch1000 - 1300

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and photoluminescence spectroscopy are employed to investigate the optical properties of this compound derivatives, which arise from electronic transitions within the molecule.

The UV-Vis absorption spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. nih.govresearchgate.net In a study of benzo[h]quinolin-10-ol derivatives, two main absorption bands were observed. nih.gov One band, in the range of 260-360 nm, was attributed to π-π* electronic excitations within the conjugated system. A second, lower-energy band was assigned to an intramolecular charge transfer (ICT) from the 10-hydroxybenzo[h]quinoline (B48255) moiety to an electron-withdrawing group. nih.gov

Photoluminescence spectroscopy provides information about the emission of light from the molecule after it has been electronically excited. Many quinoline derivatives are known to be fluorescent, emitting light in the visible region of the electromagnetic spectrum. researchgate.net The emission properties, including the wavelength of maximum emission and the quantum yield, are sensitive to the molecular structure and the solvent environment. nih.govresearchgate.net For instance, some benzo[h]quinolin-10-ol derivatives exhibit weak fluorescence with quantum yields in the range of 0.07 to 1.25%. nih.gov

The table below summarizes the absorption and emission data for two cyanoacrylic acid derivatives of 10-hydroxybenzo[h]quinoline in methanol.

Compound Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Photoluminescence Quantum Yield (%)
1a278, 3915080.07
2a280, 4074991.25

Compound 1a is 10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid and 2a is 10-Hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, providing an unambiguous three-dimensional representation of the molecule.

While a crystal structure for the parent compound this compound was not found in the search results, the NIST WebBook does provide structural information for the related compound 2,4-dimethylbenzo[h]quinoline (B1597259). nist.gov The determination of the crystal structure of this compound would be a crucial step in fully characterizing this compound. It would confirm the planar nature of the benzo[h]quinoline (B1196314) ring system and reveal the precise geometry of the methyl and hydroxyl substituents. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the aromatic rings, which can influence the compound's physical and chemical properties.

Computational and Theoretical Investigations of 2,4 Dimethylbenzo H Quinolin 10 Ol Systems

Density Functional Theory (DFT) Studies for Electronic Structure, Frontier Molecular Orbitals, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the spectroscopic properties of benzo[h]quinoline (B1196314) derivatives. Although specific data for 2,4-Dimethylbenzo[H]quinolin-10-OL is not extensively available, studies on closely related analogues provide a strong framework for understanding its behavior.

Research on derivatives such as 7,9-Dibromobenzo[h]quinolin-10-ol and various nitro-substituted 10-hydroxybenzo[h]quinolines has demonstrated the utility of DFT in calculating geometric structures and frontier molecular orbitals (FMOs). nih.govresearchgate.netsci-hub.st These calculations are instrumental in predicting how substituents on the benzo[h]quinoline core influence the electronic properties. For instance, the introduction of electron-withdrawing or donating groups can significantly alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the compound's reactivity and photophysical characteristics.

In one study, the M06-2X/TZVP level of theory was used to investigate the ground and excited state potential energy barriers in nitro-substituted 10-hydroxybenzo[h]quinolines. nih.gov Another investigation into 7,9-Dibromobenzo[h]quinolin-10-ol also employed DFT to rationalize its geometric structure and FMOs. researchgate.netsci-hub.st

Furthermore, DFT calculations have been successfully used to support the analysis of optical and electrochemical properties of new benzo[h]quinolin-10-ol derivatives intended for use as co-sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comnih.gov These studies help in aligning the frontier molecular orbital energy levels for efficient charge transfer, a critical factor in the performance of such devices. mdpi.comnih.gov

Table 1: Predicted Spectroscopic and Electronic Properties of Benzo[h]quinolin-10-ol Derivatives from DFT Studies

Derivative Method Predicted Property Value Reference
7,9-Dibromobenzo[h]quinolin-10-ol DFT/TD-DFT Tautomer Emission 625 nm (in cyclohexane) researchgate.netsci-hub.st
7-nitrobenzo[h]quinolin-10-ol M06-2X/TZVP Ground State ΔG 1.03 kcal mol⁻¹ nih.gov
7,9-dinitrobenzo[h]quinolin-10-ol M06-2X/TZVP Ground State ΔG 0.62 kcal mol⁻¹ nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Binding Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational possibilities and binding interactions of molecules like this compound with biological targets. While specific MD studies on this exact compound are limited in the public domain, research on the broader quinoline (B57606) class of compounds highlights the potential of this methodology.

MD simulations can be employed to explore the conformational landscape of the molecule, identifying stable low-energy conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. For example, studies on other quinoline derivatives have used MD simulations to gain deeper insights into their interactions with target proteins. nih.gov

In the context of ligand-target binding, MD simulations can complement molecular docking studies. While docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose over time and the key interactions that maintain the ligand-receptor complex. These simulations can elucidate the role of specific amino acid residues in the binding pocket and the contribution of water molecules to the binding affinity. For instance, hydrophobic interactions have been identified as significant in the binding of quinoline derivatives to the DNA gyrase receptor. researchgate.net The stability of protein-ligand interactions is often significantly influenced by hydrogen bonding and van der Waals forces, which can be quantified through MD simulations. nih.gov

Quantum Chemical Calculations of Photophysical Phenomena and Excited State Dynamics

Quantum chemical calculations are indispensable for unraveling the complex photophysical phenomena and excited-state dynamics of benzo[h]quinoline systems. These calculations provide a molecular-level understanding of processes such as light absorption, fluorescence, and intramolecular proton transfer.

A significant area of investigation for 10-hydroxybenzo[h]quinoline (B48255) (the parent compound of this compound) and its derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.netsci-hub.st Upon photoexcitation, a proton can be transferred from the hydroxyl group to the quinoline nitrogen, leading to the formation of a keto-tautomer. This process is often accompanied by a large Stokes shift in the fluorescence spectrum, a desirable property for applications in molecular probes and light-emitting diodes. sci-hub.st

Quantum chemical calculations, including time-dependent density functional theory (TD-DFT), are used to map the potential energy surfaces of the ground and excited states, revealing the energy barriers and pathways for the ESIPT reaction. nih.govresearchgate.netsci-hub.st For example, in nitro-substituted 10-hydroxybenzo[h]quinolines, theoretical calculations confirmed the existence of a potential energy barrier in the ground and excited states, influencing the ESIPT dynamics. nih.gov The time constant for ESIPT in these nitro-substituted compounds was determined to be in the picosecond range. nih.gov

High-level quantum dynamics simulations on the parent 10-hydroxybenzo[h]quinoline have provided a detailed picture of the enol-keto isomerization, predicting a photoreaction timescale of 10-15 femtoseconds. chemrxiv.org These simulations also highlighted the role of different excited states (ππ* and nπ*) in the relaxation process. chemrxiv.org

Table 2: Excited State Dynamics Data for Benzo[h]quinolin-10-ol Derivatives

Compound Method Observed Phenomenon Time Constant Reference
7-nitrobenzo[h]quinolin-10-ol Pump-probe experiments ESIPT 0.89 ps nih.gov
7,9-dinitrobenzo[h]quinolin-10-ol Pump-probe experiments ESIPT 0.68 ps nih.gov

In Silico Approaches for Structure-Property Relationship (SAR) Prediction and Compound Design

In silico methods, particularly those focused on structure-activity relationships (SAR) and structure-property relationships (SPR), are crucial for the rational design of new compounds based on the this compound scaffold. These computational approaches can predict the biological activity or physical properties of novel derivatives, thereby guiding synthetic efforts toward molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of quinoline derivatives with their observed biological activities. For instance, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to develop models that predict the activity of quinoline derivatives. nih.gov These models can highlight the importance of steric and electrostatic fields at different positions of the molecule for its biological function. nih.gov

Such studies can generate contour maps that visually represent the regions where bulky groups, positive charges, or negative charges are likely to enhance or diminish activity. nih.gov This information is invaluable for designing new compounds with improved potency. For example, a CoMFA model for a series of quinoline derivatives suggested that both steric and electrostatic fields significantly contribute to binding affinity. nih.gov

Molecular docking, another key in silico tool, is often used in conjunction with QSAR to predict the binding modes of designed compounds within a target's active site. nih.govresearchgate.net This allows for the prioritization of compounds for synthesis and biological testing. These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
7,9-Dibromobenzo[h]quinolin-10-ol
7-nitrobenzo[h]quinolin-10-ol
7,9-dinitrobenzo[h]quinolin-10-ol
10-hydroxybenzo[h]quinoline
10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid
2,4-dimethylpyrrole
DNA gyrase

Reactivity Profiles and Reaction Mechanisms of 2,4 Dimethylbenzo H Quinolin 10 Ol and Its Analogues

General Chemical Reactivity of the Benzo[H]quinoline (B1196314) Nucleus

The benzo[h]quinoline nucleus is a large, electron-rich system, and its reactivity is influenced by the steric bulk and high electron density of the rings nih.gov. The pyridine (B92270) ring within the quinoline (B57606) structure is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the carbocyclic rings (benzene and naphthalene moieties) are more prone to electrophilic substitution.

Electrophilic Aromatic Substitution: In quinoline and its isomers, electrophilic substitution typically occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine ring quimicaorganica.org. The preferred positions for substitution are C5 and C8 quimicaorganica.org. For the benzo[h]quinoline nucleus, the increased conjugation and electron density would suggest a higher propensity for electrophilic attack compared to quinoline itself. The presence of the electron-donating hydroxyl group at the C10 position and the methyl groups at C2 and C4 in 2,4-Dimethylbenzo[H]quinolin-10-OL would further activate the molecule towards electrophilic substitution. These activating groups are expected to direct incoming electrophiles to specific positions on the aromatic framework, although steric hindrance from the existing substituents may also play a role in determining the final product distribution.

Nucleophilic Substitution: The pyridine ring of the quinoline moiety is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or upon quaternization of the nitrogen atom. In the case of benzo[h]quinolines, nucleophilic substitution reactions can also be facilitated. For instance, a sulfoxide (B87167) group attached to the benzo[h]quinoline core can act as a good leaving group in SN reactions, likely proceeding through an addition-elimination mechanism, allowing for the introduction of various S- and N-substituents nih.gov.

Oxidation and Reduction: The benzo[h]quinoline nucleus can undergo both oxidation and reduction reactions. The nitrogen-containing heterocyclic ring is generally more susceptible to reduction. Selective reduction of the pyridine ring in quinolines can be achieved using reagents like sodium cyanoborohydride in acidic solution iust.ac.ir. Oxidation can lead to the formation of quinones. For example, the dye-sensitized photooxidation of 8-hydroxyquinoline derivatives can yield quinoline-5,8-quinones . Given the presence of the electron-rich phenol (B47542) moiety, this compound would be expected to be susceptible to oxidation, potentially leading to quinone-type structures under appropriate conditions.

Cycloaddition Reactions: The aromatic system of quinolines can participate in cycloaddition reactions, particularly under photochemical conditions. These reactions can lead to a dearomatization of the ring system and the formation of complex polycyclic structures. For instance, [4+2] cycloaddition reactions of quinolines with alkenes have been reported nih.gov. Additionally, [3+2] dipolar cycloaddition reactions have been utilized to synthesize pyrrolo- and isoindolo-benzo[f]quinolines from benzo[f]quinoline (B1222042) quaternary salts nih.gov.

Mechanistic Investigations of Specific Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of key reactions involving the broader benzo[h]quinoline class provide valuable insights.

A proposed mechanism for the formation of trisubstituted benzo[h]quinolines from (E,E)-imine precursors involves an initial enamine-imine tautomerization. This is followed by an intramolecular electrocyclization to form a transient intermediate. Subsequent elimination of a proton and a leaving group, followed by tautomerization, leads to the aromatic benzo[h]quinoline product nih.gov.

In the context of nucleophilic substitution, the reaction of a sulfoxide-substituted benzo[h]quinoline with nucleophiles is thought to proceed via an addition-elimination pathway. The nucleophile first adds to the electron-deficient carbon atom bearing the sulfoxide group, forming a tetrahedral intermediate. The subsequent elimination of the sulfoxide leaving group restores the aromaticity of the ring system nih.gov.

The formation of benzo[h]quinoline metal complexes, particularly cyclometalation with iridium, is believed to initiate with the coordination of the quinoline nitrogen to the metal center. This initial coordination facilitates the activation of a nearby C-H bond (typically at the C10 position), leading to the formation of a stable five-membered chelate ring nih.gov.

Photochemical Reactivity and Light-Induced Transformations

The extended π-system of the benzo[h]quinoline nucleus makes it a chromophore that can absorb UV-visible light, leading to a range of photochemical reactions. The presence of the hydroxyl group in this compound is expected to further influence its photophysical and photochemical properties.

Photocycloadditions: Quinolines and their benzo-fused analogues can undergo photochemical cycloaddition reactions with alkenes. These reactions often proceed via a triplet excited state of the quinoline, which can be generated through photosensitization nih.gov. The reaction can lead to dearomatization of the quinoline ring system, forming complex polycyclic structures. Both [4+2] and [2+2] photocycloadditions have been observed, with the regioselectivity and stereoselectivity being influenced by the substituents on both the quinoline and the alkene, as well as the reaction conditions nih.govnih.govacs.org. For instance, the dearomative para-cycloaddition of quinolines with alkenes can be enabled by photosensitization of Lewis acid-complexed substrates, displaying high diastereo- and regioselectivities nih.gov.

Photooxidation: Hydroxyquinolines are known to be susceptible to photooxidation. The dye-sensitized photooxidation of 8-hydroxyquinoline and its derivatives, for example, can lead to the formation of quinoline-5,8-quinones . This suggests that this compound could undergo similar transformations upon irradiation in the presence of a photosensitizer and oxygen, likely involving singlet oxygen as a reactive intermediate.

Light-Induced Synthesis: Ultraviolet light can trigger the electrocyclization of 3-(naphthylamino)-2-alkene imines to regioselectively synthesize substituted benzo[h]quinolines in good to high yields nih.gov.

Coordination Chemistry: Ligand Behavior and Metal Complex Formation

The nitrogen atom in the pyridine ring of the benzo[h]quinoline nucleus possesses a lone pair of electrons, making it an excellent coordination site for metal ions. The extended aromatic system can also participate in π-stacking interactions, further stabilizing metal complexes. The hydroxyl group at the C10 position of this compound can also act as a coordination site upon deprotonation, allowing the molecule to function as a bidentate ligand.

Cyclometalation: Benzo[h]quinoline and its derivatives are well-known to act as cyclometalating ligands with transition metals such as iridium(III) and rhodium(III) nih.govresearchgate.netsemanticscholar.org. In these complexes, the benzo[h]quinoline ligand typically coordinates to the metal center through the nitrogen atom (N1) and a carbon atom, usually at the C10 position, following a C-H bond activation. This results in the formation of a stable five-membered chelate ring nih.govsemanticscholar.org. The resulting cyclometalated complexes often exhibit interesting photophysical properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and as anticancer agents nih.govrsc.org.

Coordination Modes: While the N,C-bidentate coordination is common, other coordination modes for benzoquinolines have been observed. For instance, in some iridium(III) complexes, an unusual ortho C-H bond activation at the C2 position of a coordinated 7,8-benzoquinoline has been reported, leading to a different cyclometalation pattern nih.gov. The specific coordination behavior can be influenced by the other ligands present in the coordination sphere of the metal ion.

Rhodium Complexes: Cyclometalated rhodium(III) complexes with benzo[h]quinoline have been synthesized and characterized. These complexes often adopt a "piano-stool" geometry and have been studied for their cytotoxicity researchgate.net.

The ability of the hydroxyl group in this compound to deprotonate and coordinate to a metal center, in conjunction with the nitrogen atom, would make it a potent bidentate chelating ligand, forming stable complexes with a variety of transition metals.

Photophysical Properties and Excited State Dynamics of 10 Hydroxybenzo H Quinoline Analogues

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena in 10-Hydroxybenzo[H]quinolines

The hallmark of 10-hydroxybenzo[h]quinoline (B48255) and its derivatives is the occurrence of an ultrafast Excited State Intramolecular Proton Transfer (ESIPT). In the ground state, these molecules typically exist in an enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. doi.org Upon photoexcitation, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the hydroxyl proton and the basicity of the nitrogen atom increase, facilitating a rapid transfer of the proton along the hydrogen bond. This transfer results in the formation of a keto tautomer, which is the species responsible for fluorescence emission. doi.orgresearchgate.net

This proton transfer process is exceptionally fast, occurring on the femtosecond timescale. researchgate.net For the parent compound, 10-hydroxybenzo[h]quinoline (HBQ), the ESIPT is considered essentially barrierless in nonpolar solvents, with the rate of transfer being determined by the period of low-frequency, large-amplitude vibrations associated with the hydrogen bond. researchgate.net Theoretical studies using time-dependent density functional theory (TDDFT) have corroborated the occurrence of this ultrafast ESIPT reaction, demonstrating that the enol conformations convert to the more stable keto tautomers in the S1 excited state. doi.org The potential energy surface of the excited state is characterized by a transition from a single-well potential in the ground state to a double-well potential in the excited state for some derivatives, or a barrierless transition for others. researchgate.netnih.gov The reverse proton transfer from the keto to the enol form occurs in the ground state, completing the photocycle. doi.org

Analysis of Fluorescence Quantum Yields and Large Stokes Shifts

A direct consequence of the ESIPT mechanism is the observation of exceptionally large Stokes shifts, which is the difference in energy between the absorption and emission maxima. For 10-hydroxybenzo[h]quinoline analogues, these shifts can range from 8,300 to 9,660 cm-1. acs.org The parent HBQ, for instance, exhibits a very large Stokes shift of approximately 11,000 cm-1 when excited at its absorption maximum around 370 nm, with emission occurring at about 620 nm from the keto tautomer. researchgate.netscispace.com This significant energy difference arises because absorption occurs in the enol form, while emission originates from the energetically stabilized keto form after the ESIPT process. doi.orgscispace.com

In conjunction with the large Stokes shifts, the fluorescence quantum yields of these compounds are generally small. acs.org For HBQ in various solvents, the quantum yield is typically low, in the range of 0.008 to 0.015. researchgate.net This is attributed to efficient non-radiative decay pathways that compete with fluorescence from the excited keto state. The ESIPT process itself is so efficient that fluorescence from the initially excited enol form is often extremely weak or entirely absent. researchgate.net The emission that is observed stems almost exclusively from the keto form, even when the enol form is the one being optically excited. nih.govrsc.org

Influence of Structural Variations on Absorption and Emission Characteristics

The absorption and emission properties of 10-hydroxybenzo[h]quinolines are highly sensitive to structural modifications of the core molecule. The introduction of substituent groups at various positions on the benzo[h]quinoline (B1196314) backbone can significantly alter the photophysical characteristics. acs.org

The nature and position of these substituents can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. For instance, the introduction of electron-withdrawing groups, such as nitro groups, can lead to substantial changes. In 7-nitro- and 7,9-dinitro-substituted HBQ, a new absorption band appears at a longer wavelength (around 450 nm), which is attributed to the presence of the keto tautomer in the ground state, a phenomenon not observed in the parent HBQ. nih.govrsc.org This indicates that strong electron-withdrawing substituents can alter the ground-state potential energy surface, making the keto form more stable. researchgate.netscispace.com

Furthermore, these substitutions also affect the excited-state dynamics. In the case of the nitro-substituted derivatives, the ESIPT process is no longer barrierless but proceeds over a small potential energy barrier, slowing the transfer rate compared to the parent HBQ. nih.govrsc.org This also results in a substantially lower Stokes shift for the nitro-substituted compounds compared to HBQ. nih.govrsc.org Conversely, expanding the π-conjugated system by adding a benzene (B151609) moiety can also lead to diverse photophysical properties, ranging from strongly fluorescent molecules where ESIPT is suppressed to weakly emitting compounds with highly efficient ESIPT. nih.gov

The following table summarizes the photophysical data for 10-hydroxybenzo[h]quinoline (HBQ) in various solvents, illustrating the solvent-dependent nature of its properties.

SolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)Stokes Shift (cm⁻¹)
Acetonitrile (B52724)3706200.00810900
Acetone3706200.00810900
CH₂Cl₂3756200.01110500
Ethyl Acetate (B1210297)3756200.01110500
CHCl₃3786200.01510300
Toluene3806200.01010200

Tunable Photophysical Response for Specific Research Applications

The ability to modify the photophysical properties of 10-hydroxybenzo[h]quinoline analogues through structural changes makes them highly versatile for a range of research applications. The large Stokes shifts are particularly advantageous as they allow for the separation of excitation and emission signals, minimizing self-absorption and improving detection sensitivity in fluorescence-based assays.

By strategically placing electron-donating or electron-withdrawing groups, the emission wavelength can be tuned across the visible spectrum. This tunability makes these compounds promising candidates for the development of fluorescent probes and sensors. For example, the fluorescence of these molecules can be sensitive to the local environment, such as solvent polarity or the presence of specific analytes, making them useful as environmental probes. researchgate.net The ESIPT process has been exploited in the design of molecules for applications such as laser dyes, photostabilizers, and materials for organic light-emitting devices (OLEDs). scispace.comrsc.org The unique photophysical behavior of these compounds continues to be an active area of research for the development of novel photo-functional materials.

Molecular Interactions with Biological Systems: Mechanistic and Ligand Design Perspectives

Investigation of Molecular Recognition and Ligand-Target Binding Interactions

The unique structural scaffold of benzo[h]quinolines allows for various modes of interaction with biological macromolecules. The planar aromatic rings and the nitrogen heteroatom are key features that can participate in binding events.

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in fungi and mammals and a known target for antifungal agents. tbzmed.ac.ir While some nitrogen-containing heterocyclic compounds, such as benzimidazoles, have been investigated as CYP51 inhibitors, there is currently no available scientific literature specifically detailing the interaction of 2,4-Dimethylbenzo[H]quinolin-10-OL or other benzo[h]quinoline (B1196314) derivatives with the active site of CYP51. acs.org

The planar aromatic structure of benzo[h]quinolines makes them prime candidates for DNA intercalation, a process where a molecule inserts itself between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Several studies have demonstrated the DNA binding capabilities of benzo[h]quinoline derivatives.

For instance, a new series of benzo- and tetrahydrobenzo[h]quinoline derivatives bearing a flexible (dimethylamino)ethylcarboxamide side chain were designed as potential DNA-intercalating antitumor agents. nih.gov Spectroscopic studies, including UV-Vis and fluorescence spectroscopy, confirmed that these compounds interact with calf thymus DNA (CT-DNA). nih.gov Generally, the unsaturated benzo[h]quinolines demonstrated a stronger interaction with DNA compared to their saturated counterparts. nih.gov Molecular docking studies further supported the intercalative binding mode of these compounds within the DNA double helix. nih.gov

Another study on 2-mercapto/2-selenobenzo[h]quinoline-3-carbaldehyde derivatives also confirmed their interaction with DNA through absorption spectra, viscosity, and thermal denaturation studies, suggesting an intercalative binding mode. nih.gov Notably, some research has specifically mentioned "Benzo(h)quionoline, 2,4-dimethyl" in the context of its DNA-binding activities. researchgate.net

Table 1: DNA Binding Affinity of Benzo[h]quinoline Derivatives

Compound ClassMethodBinding Constant (Kb)Reference
2-mercaptobenzo[h]quinoline-3-carbaldehydeAbsorption Spectra2.7 x 105 M-1 nih.gov
2-selenobenzo[h]quinoline-3-carbaldehydeAbsorption Spectra3.8 x 106 M-1 nih.gov
4-pyridone containing 2- and 3-carboxy-benzoquinolinesFluorescence Resonance Energy Transfer~3 x 105 M-1 nih.gov

Gamma-aminobutyric acid (GABA) receptors are a major class of inhibitory neurotransmitter receptors in the central nervous system. While some heterocyclic compounds like quinazolines have been reported to exhibit ligand activity at benzodiazepine (B76468) and GABA receptors, there is a lack of specific research on the direct binding of this compound or other benzo[h]quinoline derivatives to GABA receptors. ekb.eg Some studies have explored benzoquinoline dicarboxylic acids as inhibitors of vesicular glutamate (B1630785) transporters (VGLUTs) and noted a structural resemblance to neurosteroids, which are known modulators of GABA receptors, but this is an indirect association. researchgate.netnih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Recent studies have employed computational methods to investigate the interaction of benzo[h]quinoline derivatives with AChE.

Molecular docking and molecular dynamics (MD) simulations have been used to predict the binding of novel pyrrolinone and hydrazone derivatives of benzo[h]quinoline to mosquito AChE. nih.gov These in silico studies suggested strong and stable binding within the enzyme's active site, highlighting the potential of the benzo[h]quinoline scaffold for designing AChE inhibitors. nih.govnih.govresearchgate.net The structure-activity relationship (SAR) analysis from these studies emphasized the influence of different functional groups on the inhibitory potency. nih.gov

Modulation of Cellular Processes at the Molecular Level (Excluding Clinical Outcomes)

Beyond direct ligand-target binding, the interactions of benzo[h]quinoline derivatives can trigger a cascade of events at the cellular level, leading to the modulation of fundamental processes like programmed cell death.

Programmed cell death, or apoptosis, is a crucial process for tissue homeostasis, and its induction is a key mechanism of action for many anticancer agents. Several studies have indicated that benzo[h]quinoline derivatives can induce apoptosis in cancer cells.

A study on new arylated benzo[h]quinolines demonstrated their ability to induce anti-cancer activity through oxidative stress-mediated DNA damage. nih.gov These compounds were shown to increase intracellular reactive oxygen species (ROS), leading to the overexpression of H2AX and ATM genes, which are involved in the DNA damage signaling pathway and can initiate cell death. nih.gov The cytotoxic effects of these derivatives were evaluated against various human cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov

Another study focused on a tetrahydrobenzo[h]quinoline derivative and its apoptotic effect on MCF-7 human breast cancer cells. tbzmed.ac.ir The compound was found to induce apoptosis, as confirmed by an increase in the population of apoptotic cells. tbzmed.ac.irresearchgate.net Mechanistic investigations revealed an imbalance in the expression of Bcl-2 family proteins, with a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax, as well as the activation of caspases 8 and 9. researchgate.net

The apoptotic potential of benzo- and tetrahydrobenzo[h]quinoline derivatives with a (dimethylamino)ethylcarboxamide side chain was also confirmed in A549 lung cancer cells using an Annexin V-FITC/Propidium iodide staining assay. nih.gov

Table 2: Cytotoxic Activity of Benzo[h]quinoline Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Arylated benzo[h]quinolines (e.g., 3e, 3f, 3h, 3j)H460, MCF7, HCT1164.7 - 7.6 nih.gov
Tetrahydrobenzo[h]quinoline derivative (6e)A5491.86 nih.gov
Tetrahydrobenzo[h]quinoline derivative (6e)A27802.45 nih.gov
Tetrahydrobenzo[h]quinoline derivative (6e)C263.91 nih.gov
Tetrahydrobenzo[h]quinoline derivativeMCF-710 (24h), 7.5 (48h) tbzmed.ac.ir

Molecular Interference with DNA Replication and Protein Synthesis Pathways

The planar aromatic structure of the benzo[h]quinoline scaffold is a key feature that allows various derivatives to interact with DNA, a fundamental process in cellular replication and protein synthesis. While direct studies on this compound are limited, research on analogous compounds provides significant insights into the potential mechanisms by which it may interfere with these critical cellular pathways. The primary mode of interaction is often through DNA intercalation, where the flat, polycyclic molecule inserts itself between the base pairs of the DNA double helix. This insertion can lead to a cascade of disruptive events, ultimately inhibiting DNA replication and transcription, a crucial step in protein synthesis.

Several quinoline (B57606) derivatives have been identified as topoisomerase inhibitors. nih.gov Topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. By inhibiting these enzymes, benzo[h]quinoline derivatives can induce DNA strand breaks, leading to cell cycle arrest and apoptosis. For instance, certain indeno[1,2-c]quinoline derivatives have been shown to inhibit both topoisomerase I and II. nih.gov This dual inhibitory action underscores the potential of the broader quinoline class to disrupt DNA integrity.

The design of ligands based on the benzo[h]quinoline scaffold often focuses on enhancing these DNA-interacting properties. Modifications to the core structure, such as the addition of specific side chains, can improve the binding affinity and selectivity for particular DNA sequences or associated proteins. For example, the introduction of a (dimethylamino)ethylcarboxamide side chain to benzo- and tetrahydrobenzo-[h]quinolines has been explored to enhance their DNA intercalating capabilities. nih.gov

Table 1: Investigated Activities of Structurally Related Benzo[h]quinoline Derivatives

Derivative ClassInvestigated ActivityPotential Impact on DNA Replication & Protein Synthesis
Indeno[1,2-c]quinolinesTopoisomerase I & II inhibition nih.govHalts DNA replication and transcription by preventing DNA unwinding and re-ligation.
Benzo- and tetrahydrobenzo-[h]quinolines with side chainsDNA intercalation nih.govDistorts DNA structure, impeding the binding of replication and transcription machinery.
Arylated benzo[h]quinolinesInduction of oxidative stress-mediated DNA damageCauses DNA lesions that can block replication and transcription, and trigger cell death pathways.
2-Mercapto/2-selenobenzo[h]quinoline-3-carbaldehydesDNA binding and antioxidant activity researchgate.netModulates DNA stability and protects against oxidative damage, with potential to influence gene expression.

Chemo-Biological Approaches in Chemical Biology Research

Chemo-biological approaches utilize small molecules as probes to dissect complex biological processes. The benzo[h]quinoline scaffold, with its diverse biological activities, represents a valuable tool in this field. Although specific chemo-biological studies focusing exclusively on this compound are not extensively documented, the broader class of quinoline derivatives has been widely employed to investigate various cellular mechanisms.

The synthesis of libraries of substituted quinolines allows for the systematic exploration of structure-activity relationships (SAR). benthamdirect.comeurekaselect.com By modifying the functional groups at different positions of the quinoline ring, researchers can fine-tune the biological activity and target specificity of these compounds. This approach is fundamental to identifying potent and selective inhibitors for specific enzymes or cellular pathways. For example, studies on C-2 substituted quinolines have revealed that certain derivatives exhibit selective cytotoxicity against cancer cell lines while showing minimal effects on normal cells, highlighting the potential for developing targeted therapies. benthamdirect.comeurekaselect.com

The development of functionalized benzo[h]quinolines through methods like base-catalyzed 1,4-addition/intramolecular annulation cascades provides access to a wide range of derivatives for screening and biological evaluation. nih.gov These synthetic strategies are crucial for generating the chemical diversity needed for chemo-biological investigations.

Moreover, the fluorescent properties of some quinoline derivatives make them suitable for use as imaging agents in cellular biology. The inherent fluorescence of the benzo[h]quinoline core can be modulated by substituents, allowing for the design of probes that can visualize specific cellular components or report on particular biological events. For instance, 10-hydroxybenzo[h]quinoline (B48255) analogues are known to exhibit excited-state intramolecular proton transfer (ESIPT), a property that can be exploited in the design of fluorescent sensors. nih.gov

Role in Plant Defense Mechanisms and Phytochemical Research

The quinoline ring is a structural motif found in various natural products, including some alkaloids with roles in plant defense. nih.gov While this compound itself has not been identified as a natural product, the study of phytochemicals containing the quinoline scaffold provides a basis for understanding its potential ecological roles and for its application in phytochemical research.

Plants produce a vast array of secondary metabolites to defend against herbivores, pathogens, and other environmental stresses. Some quinoline alkaloids, for example, exhibit antimicrobial and insecticidal properties. This suggests that synthetic quinoline derivatives could be explored as potential leads for the development of new crop protection agents.

In phytochemical research, the structural modification of natural products containing a quinoline ring is a common strategy to enhance their biological activity or to develop new therapeutic agents. nih.gov The combination of phytochemicals with synthetic quinoline derivatives has also been investigated as a strategy to overcome drug resistance in pathogenic bacteria. For example, the plant-derived phytochemical gallic acid has been shown to potentiate the antibacterial activity of halogenated quinolines. nih.gov This synergistic approach highlights the potential for combining natural products with synthetic scaffolds like benzo[h]quinoline to develop novel therapeutic strategies.

While the direct involvement of this compound in plant defense is not established, its structural similarity to known bioactive phytochemicals suggests that it could be a subject of interest in studies aimed at discovering new biologically active compounds from natural or semi-synthetic sources.

Emerging Research Applications in Materials Science and Advanced Technologies

Application in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers and Co-sensitizers

Derivatives of benzo[h]quinolin-10-ol have been synthesized and investigated for their utility in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net These compounds have been successfully employed as both primary sensitizers and as co-sensitizers alongside commercial dyes like N719. nih.gov The primary role of the dye in a DSSC is to absorb sunlight and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.gov

Research has demonstrated that new benzo[h]quinolin-10-ol derivatives, particularly those functionalized with one or two 2-cyanoacrylic acid units, can be produced with good yields through a one-step condensation reaction. nih.govmdpi.com These derivatives exhibit interesting thermal, electrochemical, and optical properties, which have been studied using techniques such as differential scanning calorimetry, cyclic voltammetry, and photoluminescence measurements. nih.gov

When used as co-sensitizers with the standard N719 dye, these benzo[h]quinolin-10-ol derivatives have been shown to enhance the photovoltaic performance of the fabricated solar cells compared to devices using only the N719 dye. nih.govresearchgate.net The addition of these co-sensitizers can lead to improved power conversion efficiencies. For instance, the application of further modifications, such as the inclusion of chenodeoxycholic acid (CDCA) as a co-adsorbent and the use of a co-sensitization process, has resulted in a significant increase in the final efficiency of the DSSCs, reaching values as high as 8.50%. researchgate.net The structure of the photovoltaic devices typically consists of an FTO/TiO2 + dye/electrolyte/Pt/FTO assembly. nih.gov

Photovoltaic Performance of DSSCs with Benzo[h]quinolin-10-ol Derivatives
Sensitizer/Co-sensitizer SystemPower Conversion Efficiency (η)Reference
10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid (as sensitizer)0.07% researchgate.net
10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid (as sensitizer)0.44% researchgate.net
N719 with benzo[h]quinolin-10-ol derivative co-sensitizer and CDCAup to 8.50% researchgate.net

Development of Advanced Fluorescent Chemosensors for Metal Cations and Biological Analytes

The quinoline (B57606) scaffold is well-known for its fluorescent properties, making it a valuable component in the design of chemosensors. nih.gov While research on 2,4-Dimethylbenzo[H]quinolin-10-OL itself as a fluorescent chemosensor is still emerging, the broader class of benzo[h]quinoline (B1196314) derivatives has shown significant promise in this area. These compounds can be designed to selectively bind with specific metal cations or biological molecules, resulting in a detectable change in their fluorescence. researchgate.net

For example, new quinoline-based fluorescent-colorimetric receptors have been designed for the sensitive and selective detection of lead ions (Pb2+) in a semi-aqueous medium. researchgate.net The interaction of the chemosensor with the metal ion causes a quenching of the fluorescence, allowing for quantitative detection. Furthermore, benzo- and tetrahydrobenzo-[h]quinoline derivatives have been synthesized and evaluated as potential DNA-intercalating antitumor agents. researchgate.net Their interaction with calf thymus DNA was studied using UV and fluorescence spectroscopy, demonstrating the potential for these compounds to act as fluorescent probes for biological macromolecules. researchgate.net

The development of these sensors often involves creating a system where the benzo[h]quinoline core acts as the fluorophore, and specific binding sites are attached to it to interact with the target analyte. The binding event then modulates the fluorescence emission of the quinoline core, leading to a "turn-on" or "turn-off" sensor.

Fabrication of Photo- and Electroluminescent Metal Complexes for Optoelectronic Devices

Metal complexes of 10-hydroxybenzo[h]quinoline (B48255) have been synthesized and investigated for their photoluminescent and electroluminescent properties, with potential applications in organic light-emitting diodes (OLEDs). researchgate.netnih.gov These complexes, particularly with metals like beryllium (Be(II)) and zinc (Zn(II)), have been shown to be promising emitting materials. nih.gov

For instance, bis(10-hydroxybenzo[h]quinolinato) beryllium (Bebq2) and bis(10-hydroxybenzo[h]quinolinato)zincum (Znbq2) have been synthesized and characterized. nih.gov Photophysical studies revealed that these complexes emit yellow-green and yellow light, with emission peaks at 492 nm and 512 nm, respectively. nih.gov Such properties make them suitable for use as the light-emitting layer in OLEDs. Research has suggested that Znbq2 could be a potential substitute for Bebq2 as an excellent emitting material. nih.gov

The broader family of benzoquinoline derivatives has also been explored for use in optoelectronic devices. Benzo[f]quinoline-based bipolar host materials have been developed for green phosphorescent OLEDs. mdpi.com The strong photoluminescence of metal complexes with conjugated molecular ligands like benzoquinolines makes them capable of producing bright emissions in electroluminescent cells. researchgate.net

Photophysical Properties of 10-Hydroxybenzo[h]quinoline Metal Complexes
ComplexEmission Peak (nm)Emission ColorReference
bis(10-hydroxybenzo[h]quinolinato) beryllium (Bebq2)492Yellow-Green nih.gov
bis(10-hydroxybenzo[h]quinolinato)zincum (Znbq2)512Yellow nih.gov

Potential in Catalysis and Nanocatalyst Systems

The benzo[h]quinoline framework has been identified as a valuable ligand scaffold for the development of transition metal catalysts. google.comgoogle.com While specific catalytic applications of this compound are not yet widely reported, new tridentate ligands derived from the parent benzo[h]quinoline have been used to create complexes with transition metals such as iron, ruthenium, and osmium. google.com

These metal complexes have shown significant activity as catalysts in the reduction of ketones, aldehydes, and imines, either through hydrogen transfer reactions or with hydrogen gas. google.com The presence of the benzo[h]quinoline ligand can enhance the thermal stability of the catalyst, and the covalent metal-carbon bond in cyclometalated complexes can prevent ligand detachment, leading to more robust catalytic systems. google.com

Furthermore, benzo[h]quinoline has been used as a starting reagent for the synthesis of osmium and ruthenium complexes containing N-heterocyclic carbene ligands, which are known for their catalytic applications. sigmaaldrich.com The development of chiral benzo[h]quinoline ligands also opens up the possibility of creating catalysts for asymmetric synthesis, a crucial area in modern chemistry. google.com

Exploration in Polymer and Advanced Material Science

The role of this compound and its parent compound, benzo[h]quinoline, in polymer and advanced material science is an area of growing interest. One notable application is in the analysis of polymers. Benzo[h]quinoline has been utilized in the determination of nitrogen-containing polynuclear aromatic hydrocarbons that are present in the gaseous products resulting from the thermal degradation of polymers. sigmaaldrich.com This application is important for understanding the decomposition mechanisms of polymers and for assessing the environmental impact of polymer waste.

While the direct incorporation of this compound into polymer chains as a monomer is not yet a well-established field of research, its inherent properties suggest potential for future applications. The fluorescent and thermally stable nature of the benzo[h]quinoline core could be exploited to create advanced polymers with tailored optical and thermal properties. For example, incorporating this moiety into a polymer backbone could lead to the development of new fluorescent polymers for sensing applications or thermally resistant materials for high-performance applications. Further research in this area could unlock new possibilities for the use of this compound in the creation of novel advanced materials.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Benzo[H]quinoline (B1196314) Architectures with Tailored Properties

The synthesis of functionalized benzo[h]quinolines is an active area of research, with methodologies evolving to create more complex and tailored molecular architectures. Future efforts concerning 2,4-Dimethylbenzo[H]quinolin-10-OL could focus on expanding its structural diversity to fine-tune its physicochemical and biological properties.

One promising approach is the development of one-pot synthesis methods, which are both atom- and step-economical. nih.gov For instance, a base-catalyzed double annulation cascade reaction of benzonitriles and diynones has been shown to produce functionalized benzo[h]quinolines in high yields. nih.gov Adapting such methods to incorporate a variety of substituents onto the this compound core could lead to a library of novel derivatives with enhanced or entirely new functionalities.

Furthermore, subsequent modifications of the core structure are crucial. The existing methyl and hydroxyl groups on this compound offer reactive sites for further chemical transformations. For example, the sulfoxide (B87167) group in some benzo[h]quinoline analogs has been shown to be a good leaving group, enabling the introduction of various S- and N-substituents through nucleophilic substitution reactions. mdpi.com A similar strategy could be explored for derivatives of this compound to create a diverse set of compounds for screening in various applications.

Synthesis StrategyDescriptionPotential Advantage for this compound
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency and reduced waste in the production of novel derivatives.
Cascade Reactions A series of intramolecular reactions initiated by a single event.Rapid construction of complex molecular frameworks from simple starting materials.
Post-Synthesis Modification Chemical alteration of the core this compound structure.Creation of a diverse library of analogs with tailored properties for specific applications.

Advanced Mechanistic Investigations of Complex Biological Interactions

Benzo[h]quinoline derivatives have demonstrated a range of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov A significant area of future research for this compound lies in detailed mechanistic studies to understand its interactions with biological targets at a molecular level.

Many quinoline (B57606) derivatives are known to interact with DNA, acting as intercalating agents. nih.gov Future studies should investigate the potential of this compound and its analogs to bind to DNA and other biological macromolecules. Techniques such as UV and fluorescence spectroscopy can be employed to study these interactions with calf thymus DNA (CT-DNA). nih.gov Computational docking studies can further provide insights into the specific binding modes and affinities. nih.gov

Beyond DNA, identifying specific protein targets is crucial. For example, some benzo[f]quinoline (B1222042) derivatives have been studied for their interaction with ATP synthase and topoisomerase II. nih.gov Future research could employ techniques like affinity chromatography and proteomics to pull down and identify the protein binding partners of this compound, thereby elucidating its mechanism of action. Understanding these interactions is fundamental for the rational design of more potent and selective therapeutic agents.

Exploration of New Photophysical Applications in Imaging and Sensing

The photophysical properties of 10-hydroxybenzo[h]quinoline (B48255) analogues, particularly their potential for excited-state intramolecular proton transfer (ESIPT), make them promising candidates for applications in fluorescence imaging and sensing. nih.gov This avenue of research is highly relevant for this compound.

The ESIPT process often results in a large Stokes shift, which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and background interference. nih.gov Future studies should systematically characterize the absorption and emission properties of this compound and its derivatives in various solvents to understand their solvatochromic behavior. nih.gov

A particularly exciting application is in the development of fluorescent probes for cellular imaging. For instance, certain benzothiadiazole derivatives have been successfully used to image lipid droplets within cancer cells. nih.gov By modifying the this compound scaffold to enhance its lipophilicity and targeting capabilities, it may be possible to develop novel probes for specific organelles or biomolecules, contributing to a better understanding of cellular processes and disease states.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be powerfully applied to accelerate the design and optimization of novel this compound derivatives.

AI and ML algorithms can be trained on existing data from benzo[h]quinoline compounds to build predictive models for various properties, such as biological activity, toxicity, and photophysical characteristics. These models can then be used to screen virtual libraries of novel this compound analogs, prioritizing the most promising candidates for synthesis and experimental validation. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods. nih.gov

Furthermore, generative AI models can be employed to design entirely new benzo[h]quinoline architectures with desired properties. By learning the underlying chemical rules and structure-activity relationships, these models can propose novel molecules that are likely to be active and synthesizable. This approach opens up new avenues for exploring the chemical space around the this compound scaffold.

Sustainable Synthetic Methodologies and Environmental Impact Assessment in Production

As with any chemical synthesis, the development of sustainable and environmentally friendly production methods for this compound and its derivatives is a critical future direction. This involves the application of green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous reagents and solvents.

Future research should focus on developing catalytic methods that are more efficient and selective. For example, exploring the use of earth-abundant metal catalysts or even metal-free catalytic systems would be a significant advancement. nih.gov Additionally, the use of alternative reaction media, such as water or bio-based solvents, should be investigated to replace traditional volatile organic compounds.

A comprehensive environmental impact assessment is also necessary. This includes evaluating the persistence, bioaccumulation, and potential toxicity of this compound and its byproducts. Understanding the environmental fate of these compounds is essential to ensure that their development and potential applications are sustainable in the long term.

Cross-Disciplinary Research at the Interface of Chemistry, Physics, and Biology

The full potential of this compound can only be realized through a concerted, cross-disciplinary research effort. The complex questions surrounding its synthesis, biological activity, and photophysical properties require expertise from chemistry, biology, and physics.

Chemists will be instrumental in designing and synthesizing novel derivatives with tailored properties. nih.govmdpi.com Biologists will be needed to evaluate the biological activity of these compounds and to elucidate their mechanisms of action through advanced cellular and molecular techniques. nih.gov Physicists and physical chemists can contribute by characterizing the photophysical properties of these molecules and by developing theoretical models to understand their behavior at the quantum level. nih.gov

Collaborative projects that bring together researchers from these different fields will be essential for translating fundamental discoveries into practical applications, whether in medicine, materials science, or diagnostics.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dimethylbenzo[H]quinolin-10-OL, and how can purity be optimized?

  • Methodological Answer : A common approach involves modifying hydroxyquinoline scaffolds. For benzo[h]quinolin-10-ol derivatives, nucleophilic substitution or Friedländer synthesis may be employed, followed by regioselective methylation at the 2- and 4-positions. Ethyl acetate crystallization is effective for purity optimization, as demonstrated in analogous quinoline syntheses (e.g., yields >85% with NMR-confirmed purity) . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : 1H/13C NMR is essential for confirming substitution patterns and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, in related compounds, HRMS data resolved isotopic clusters (e.g., [M+H]+ at m/z 195.22 for benzo[h]quinolin-10-ol) . UV-Vis spectroscopy can further assess π-conjugation for photophysical studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). Systematic DOE (Design of Experiments) analysis is advised. For instance, varying catalysts (e.g., Pd vs. Cu) in cross-coupling steps can alter yields by >20% . Reproducibility checks under inert atmospheres (N2/Ar) are critical, as oxidation side products may skew results.

Q. What strategies enable regioselective functionalization of the benzo[h]quinoline core for advanced analogs?

  • Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., -OMe, -F) allows precise substitution. For example, fluoromethylbenzene derivatives (EN300-7406237) act as intermediates for regioselective alkylation . Computational modeling (DFT) of electron density maps can predict reactive sites, reducing trial-and-error synthesis.

Q. How does the coordination chemistry of this compound with metals influence its applications?

  • Methodological Answer : The hydroxyl and nitrogen moieties enable chelation with metals like beryllium, forming complexes such as bis(10-hydroxybenzo[h]quinolinato)beryllium. These complexes exhibit enhanced luminescence and stability, relevant for OLED materials . Titration experiments (UV-Vis/fluorescence) quantify binding constants (e.g., log K > 6 for Be²+ complexes).

Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Batch-to-batch variability in methylation (2- vs. 4-position) is a key issue. Microfluidic reactors improve mixing efficiency and reduce side reactions. For example, continuous-flow systems achieve >90% regioselectivity for dimethylated products vs. <70% in batch setups . Real-time HPLC monitoring ensures quality control.

Data Analysis and Interpretation

Q. How should researchers address conflicting NMR data for this compound derivatives?

  • Methodological Answer : Contradictions often stem from solvent effects or tautomerism. Deuterated DMSO vs. CDCl3 can shift proton signals by 0.2–0.5 ppm. 2D NMR (COSY, HSQC) resolves overlapping peaks, as shown in biphenylquinoline analogs . Paramagnetic relaxation agents (e.g., Cr(acac)3) may clarify splitting patterns in crowded spectra.

Q. What computational tools predict the photophysical properties of this compound metal complexes?

  • Methodological Answer : TD-DFT (Time-Dependent Density Functional Theory) simulates absorption/emission spectra. For bis(10-hydroxybenzo[h]quinolinato)beryllium, calculations align with experimental λmax at 450 nm (error <10 nm) . Solvent models (e.g., PCM for ethanol) improve accuracy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.